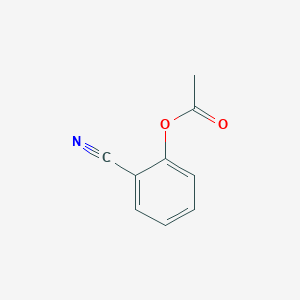

2-Acetoxybenzonitrile

Description

The exact mass of the compound 2-Cyanophenyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-cyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLKCUTUGWSJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205779 | |

| Record name | 2-Cyanophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5715-02-6 | |

| Record name | 2-(Acetyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5715-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005715026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYANOPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J24J523HA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetoxybenzonitrile (CAS Number: 5715-02-6): A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxybenzonitrile, with the CAS number 5715-02-6, is a vital organic compound that serves as a cornerstone in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its strategic application in drug development, primarily as a protected form of 2-hydroxybenzonitrile (2-cyanophenol). By delving into its reactivity, analytical characterization, and the rationale behind its use, this document aims to equip researchers and development professionals with the in-depth knowledge required to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to achieving desired molecular architectures.[1] this compound emerges as a crucial player in this context, functioning as a protected version of 2-hydroxybenzonitrile. The hydroxyl group of 2-hydroxybenzonitrile, while a valuable handle for further chemical transformations, can interfere with reactions targeting other parts of the molecule.[2] The introduction of an acetyl protecting group to form this compound temporarily passivates the hydroxyl group's reactivity, allowing for selective chemistry to be performed elsewhere. This strategy is fundamental in the synthesis of numerous pharmaceutical compounds and other fine chemicals.[2][3]

This guide will explore the synthesis of this compound from its precursor, 2-hydroxybenzonitrile, and detail its subsequent reactions and applications. A thorough understanding of its properties and handling is essential for its effective and safe use in a laboratory setting.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of this compound, along with its safety profile, is critical for its proper handling and application.

| Property | Value | Reference(s) |

| CAS Number | 5715-02-6 | |

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| IUPAC Name | 2-cyanophenyl acetate | |

| Synonyms | 2-(Acetyloxy)benzonitrile, Acetic acid 2-cyanophenyl ester | |

| Appearance | Colorless to light yellow or light orange clear liquid | |

| Purity | Typically >97.0% (GC) | |

| Density | 1.14 g/cm³ | |

| Storage | Store at 10°C - 25°C in a well-closed container. |

Safety Profile:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Synthesis and Purification

The synthesis of this compound is typically achieved through the acetylation of its precursor, 2-hydroxybenzonitrile (also known as 2-cyanophenol or salicylonitrile). The synthesis of 2-hydroxybenzonitrile itself can be accomplished via several routes, with the dehydration of salicylaldoxime being a common method.[4][5]

Synthesis of the Precursor: 2-Hydroxybenzonitrile

A robust method for the preparation of 2-hydroxybenzonitrile involves a two-step process starting from salicylaldehyde.[6]

Step 1: Synthesis of Salicylaldoxime

Salicylaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form salicylaldoxime.

Step 2: Dehydration of Salicylaldoxime

The salicylaldoxime is then dehydrated using a dehydrating agent such as acetic anhydride. This is followed by hydrolysis to yield 2-hydroxybenzonitrile.[5]

Acetylation of 2-Hydroxybenzonitrile to this compound

The conversion of 2-hydroxybenzonitrile to this compound is a standard esterification reaction.

Figure 1: Synthetic pathway to this compound.

Experimental Protocol: Acetylation of 2-Hydroxybenzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxybenzonitrile (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Addition of Reagents: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirred solution. If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Role in Drug Development and Organic Synthesis

The primary utility of this compound in drug development lies in its function as a protected intermediate. The acetoxy group serves as a robust protecting group for the phenolic hydroxyl group, which can be readily cleaved under mild basic or acidic conditions to regenerate the free hydroxyl group.[1]

The Acetoxy Group as a Protecting Group

In a multi-step synthesis, it is often necessary to perform reactions on other parts of a molecule without affecting a reactive hydroxyl group.[1] The acetylation of the hydroxyl group to an ester significantly reduces its nucleophilicity and acidity, rendering it inert to a variety of reagents that would otherwise react with the free phenol.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Acetoxybenzonitrile from 2-Hydroxybenzonitrile

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 2-acetoxybenzonitrile, a valuable chemical intermediate, through the O-acetylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol or salicylonitrile). The document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines methods for purification and characterization, and addresses critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices, ensuring a reproducible and efficient synthesis. The acetylation of the phenolic hydroxyl group is achieved using acetic anhydride with pyridine serving as a catalyst and acid scavenger, a classic and robust method for this transformation.

Introduction

2-Hydroxybenzonitrile is a versatile bifunctional molecule, featuring both a phenolic hydroxyl and a nitrile group, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds.[1][2] The selective modification of one functional group in the presence of the other is a common requirement in multi-step organic synthesis. The conversion of the phenolic hydroxyl group to an acetate ester serves two primary purposes:

-

Protection: The acetate group acts as an effective protecting group for the phenol, preventing it from participating in undesired reactions under conditions where the nitrile or aromatic ring might be further functionalized.

-

Modulation of Reactivity and Properties: Esterification alters the electronic properties of the aromatic ring and the overall physicochemical properties of the molecule, which can be crucial for subsequent synthetic steps or for tuning the biological activity of a final compound.

This guide focuses on the direct O-acetylation of 2-hydroxybenzonitrile using acetic anhydride, a widely employed, high-yielding, and reliable esterification method.[3][4]

Reaction Mechanism and Theoretical Framework

The esterification of a phenol with acetic anhydride is a nucleophilic acyl substitution reaction. While phenols are nucleophilic, they are generally not reactive enough to efficiently react with acetic anhydride alone.[5][6] The reaction, therefore, requires a base catalyst, typically a tertiary amine like pyridine.

The role of pyridine is multifaceted:

-

Nucleophilic Catalyst: Pyridine acts as a potent nucleophilic catalyst. It attacks one of the carbonyl carbons of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, making it highly susceptible to nucleophilic attack by the phenoxide ion.

-

Base and Acid Scavenger: Pyridine is a base that deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. Crucially, it also neutralizes the acetic acid molecule that is eliminated during the reaction.[7] This acid scavenging is vital as it prevents the reverse reaction (acid-catalyzed hydrolysis of the ester) and drives the reaction equilibrium towards the product side.

The overall transformation can be summarized as follows:

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Hydroxybenzonitrile | 119.12 | 5.00 g | 41.97 mmol | 1.0 |

| Acetic Anhydride | 102.09 | 6.43 g (5.95 mL) | 62.96 mmol | 1.5 |

| Pyridine | 79.10 | 4.98 g (5.08 mL) | 62.96 mmol | 1.5 |

| Dichloromethane (DCM) | - | ~100 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | - |

| Saturated Sodium Chloride (Brine) | - | ~25 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow Diagram

Caption: Experimental workflow from reaction to characterization.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzonitrile (5.00 g, 41.97 mmol). Dissolve the solid in dichloromethane (40 mL).

-

Addition of Base: Add pyridine (5.08 mL, 62.96 mmol) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Acetylating Agent: Transfer acetic anhydride (5.95 mL, 62.96 mmol) to a dropping funnel and add it dropwise to the cold, stirring reaction mixture over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing 50 mL of cold water. Stir for 10 minutes to hydrolyze any excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (20 mL).

-

Washing: Combine the organic layers. Wash the combined organic phase sequentially with:

-

1 M HCl (2 x 25 mL) to remove pyridine.

-

Saturated NaHCO₃ solution (1 x 50 mL) to remove acetic acid.

-

Brine (1 x 25 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often an off-white solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

-

Appearance: Expected to be a white to off-white crystalline solid.

-

Melting Point (MP): Literature values can be used for comparison.

-

Spectroscopic Analysis:

| Technique | Key Observables for this compound |

| IR Spectroscopy (ATR) | Disappearance of the broad phenolic O-H stretch (from ~3300 cm⁻¹ in starting material). Appearance of a strong ester carbonyl (C=O) stretch around 1760-1770 cm⁻¹ . Appearance of C-O stretches around 1200-1100 cm⁻¹ . C≡N stretch remains around 2220-2230 cm⁻¹ . |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons ( |

| ¹³C NMR (CDCl₃, 100 MHz) | Ester carbonyl carbon ( |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 161.05 . |

Safety, Handling, and Waste Disposal

-

2-Hydroxybenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[8]

-

Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled. Lachrymator. Reacts violently with water.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[9] Has a strong, unpleasant odor.[7]

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

Handling: All manipulations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound from 2-hydroxybenzonitrile via O-acetylation with acetic anhydride and pyridine is a highly efficient and reliable method. The protocol described herein, grounded in established mechanistic principles, provides a clear pathway for obtaining the desired product in high purity. Careful execution of the reaction and work-up procedures, coupled with appropriate analytical characterization, will ensure a successful outcome for researchers requiring this important chemical intermediate.

References

- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795.

-

Royal Society of Chemistry. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. RSC Publishing. Retrieved from [Link]

-

Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

- Hossain, M. A., & Islam, M. S. (2017).

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Jilla, L., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

-

MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iajpr.com [iajpr.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 8. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-Acetoxybenzonitrile: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-Acetoxybenzonitrile. In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a repository of spectroscopic data but also a detailed narrative on the principles and methodologies behind their acquisition and interpretation.

While direct experimental spectra for this compound are not widely available in public databases, this guide will present a detailed, predicted analysis based on its chemical structure and a comparative study with closely related, well-characterized analogs. The protocols and interpretive logic provided herein are grounded in established scientific principles and best practices, ensuring a trustworthy and authoritative resource.

Molecular Structure and Spectroscopic Overview

This compound, an ortho-disubstituted aromatic compound, possesses a unique electronic and structural arrangement that gives rise to a distinct spectroscopic fingerprint. The molecule incorporates a nitrile (-C≡N) group and an acetoxy (-OC(O)CH₃) group on a benzene ring, leading to characteristic signals in various spectroscopic analyses. Understanding the interplay of these functional groups is key to deciphering its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The ortho-disubstitution pattern on the benzene ring will result in a complex splitting pattern for the aromatic protons due to spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6-7.8 | m | 2H | Aromatic (H-3, H-6) |

| ~ 7.2-7.4 | m | 2H | Aromatic (H-4, H-5) |

| ~ 2.3 | s | 3H | -C(O)CH₃ |

Interpretation and Causality:

-

Aromatic Region (δ 7.2-7.8): The four protons on the benzene ring are chemically non-equivalent and will exhibit complex spin-spin coupling, likely resulting in a series of multiplets. The protons ortho and para to the electron-withdrawing nitrile group (H-3 and H-5) and the electron-donating acetoxy group (H-4 and H-6) will experience different shielding effects, leading to a dispersion of their chemical shifts.

-

Methyl Protons (δ ~2.3): The three protons of the acetyl methyl group are equivalent and are not coupled to any other protons, thus appearing as a sharp singlet. Its chemical shift is downfield from a typical methyl group due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (ester) |

| ~ 150 | C-O (aromatic) |

| ~ 134 | Aromatic CH |

| ~ 132 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 123 | Aromatic CH |

| ~ 116 | C-CN (aromatic) |

| ~ 115 | -C≡N |

| ~ 21 | -C(O)CH₃ |

Interpretation and Causality:

-

Carbonyl Carbon (δ ~168): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ 116-150): Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbon attached to the oxygen of the acetoxy group (C-2) will be the most downfield among the ring carbons. The carbon bearing the nitrile group (C-1) will also have a characteristic chemical shift.

-

Nitrile Carbon (δ ~115): The carbon of the nitrile group typically resonates in this region.

-

Methyl Carbon (δ ~21): The methyl carbon of the acetoxy group appears in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data involves careful sample preparation and instrument setup.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

-

The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

-

Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.[3]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve a high degree of homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2220-2240 | Sharp, Medium | -C≡N stretch |

| ~ 1760 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium | Aromatic C=C stretch |

| ~ 1200 | Strong | C-O stretch (ester) |

| ~ 750 | Strong | Ortho-disubstituted C-H bend |

Interpretation and Causality:

-

Nitrile Stretch (~2220-2240 cm⁻¹): The C≡N triple bond exhibits a characteristic sharp absorption in this region. Its intensity is moderate.[5]

-

Carbonyl Stretch (~1760 cm⁻¹): The C=O bond of the ester functional group gives rise to a very strong and sharp absorption band. The position of this band is sensitive to the electronic environment; being attached to an aromatic ring influences its frequency.[5]

-

Aromatic C-H and C=C Stretches: The stretching vibrations of the C-H bonds on the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically give rise to a pair of bands around 1600 and 1480 cm⁻¹.[6]

-

C-O Stretch (~1200 cm⁻¹): The stretching vibration of the ester C-O bond results in a strong absorption band.

-

Ortho-disubstitution Pattern (~750 cm⁻¹): The out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring typically appears as a strong band in this region, providing evidence for the substitution pattern.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 119 | [M - C₂H₂O]⁺ |

| 91 | [C₆H₅N]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation and Causality:

-

Molecular Ion ([M]⁺, m/z 161): The molecular ion peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of this compound (C₉H₇NO₂).

-

Loss of Ketene ([M - C₂H₂O]⁺, m/z 119): A common fragmentation pathway for acetoxy-substituted aromatic compounds is the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion. This results in the formation of a radical cation of 2-cyanophenol.

-

Formation of the Acylium Ion ([CH₃CO]⁺, m/z 43): Cleavage of the ester bond can lead to the formation of the stable acylium ion, which is often a prominent peak in the mass spectra of acetylated compounds.

-

Formation of the Benzonitrile Radical Cation ([C₆H₅N]⁺, m/z 91): Cleavage of the C-O bond can lead to the formation of a fragment corresponding to the benzonitrile radical cation.

Experimental Protocol for EI-MS Data Acquisition

Electron Ionization (EI) is a "hard" ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.[6]

Step-by-Step Methodology:

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for samples that are amenable to GC analysis.[7]

-

The sample is vaporized by heating in the high vacuum of the ion source.

-

-

Ionization and Fragmentation:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

-

The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural elucidation of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating the principles of NMR, IR, and Mass Spectrometry with detailed, field-proven protocols, researchers are equipped with the foundational knowledge to confidently characterize this and similar molecules. The causality-driven interpretation of the predicted spectral data underscores the importance of a deep understanding of the relationship between molecular structure and spectroscopic output. While the absence of published experimental data necessitates a predictive approach, the methodologies and analytical logic presented herein establish a robust framework for the empirical investigation of this compound.

References

-

Química Organica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

School of Chemical Sciences, University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]

-

University of Oxford. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Department of Chemistry, Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

American Chemical Society. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylbenzonitrile. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. minio.scielo.br [minio.scielo.br]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. IR Spectrum: Aromatics [quimicaorganica.org]

- 7. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Solubility Profile of 2-Acetoxybenzonitrile in Organic Solvents: A Methodological and Theoretical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Acetoxybenzonitrile Solubility

This compound, a molecule featuring a benzene ring substituted with an acetoxy group and a nitrile group in the ortho position, serves as a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. Its utility in organic synthesis is dictated by its reactivity and, crucially, by its ability to dissolve in appropriate solvents.

For drug development professionals and synthetic chemists, a comprehensive understanding of its solubility is not merely academic; it is a critical parameter that influences:

-

Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient molecular interaction.

-

Purification Processes: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a given solvent system.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.[1]

-

Process Scalability: Predicting how solubility changes with solvent and temperature is essential for transitioning from laboratory-scale synthesis to industrial production.

This guide provides the theoretical grounding and practical instruction necessary to systematically evaluate the solubility of this compound across a spectrum of organic solvents.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of this compound dictates its interactions with various solvents. A predictive analysis based on its functional groups is the first step in solvent selection.

-

Benzene Ring: A large, nonpolar aromatic ring which suggests solubility in nonpolar solvents like toluene or benzene through van der Waals forces.

-

Nitrile Group (-C≡N): A strongly polar group with a significant dipole moment, capable of acting as a hydrogen bond acceptor. This feature promotes solubility in polar aprotic solvents (e.g., acetone, acetonitrile).[2]

-

Acetoxy Group (-OCOCH₃): This ester group adds polarity and can also act as a hydrogen bond acceptor at its carbonyl and ether oxygens.

Overall Prediction: this compound is a moderately polar molecule. Its solubility is expected to be limited in highly nonpolar solvents (e.g., hexane) and also in highly polar protic solvents like water, where it cannot self-associate via hydrogen bonding as effectively as it can with the solvent. The most effective solvents are predicted to be those of intermediate to high polarity, particularly polar aprotic solvents that can engage with the nitrile and acetoxy groups.

The interplay of these structural features is visualized below.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The isothermal shake-flask method is the gold-standard technique for its determination due to its reliability and direct measurement of the equilibrium state.[3]

Prerequisite: Purity of the Compound

The accuracy of any solubility measurement is contingent on the purity of the solute. Impurities can artificially inflate or suppress measured solubility values. Before commencing any experiment, it is critical to ensure the this compound is of high purity (≥95%), confirmed by techniques such as HPLC, NMR, or melting point analysis. If necessary, purification via recrystallization or column chromatography should be performed.[4]

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol describes a robust procedure for determining the thermodynamic solubility of this compound.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

-

Pure this compound (solid)

-

Solvent of interest (e.g., acetonitrile, ethanol, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Chosen analytical instrument (e.g., UV-Vis spectrophotometer, HPLC system)

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.[5]

-

Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM). Allow the mixture to equilibrate for a sufficient duration. A period of 24 to 72 hours is typically adequate to reach equilibrium.[5] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[5]

-

Sample Withdrawal and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.[6]

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (see Section 3.3) to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as mg/mL or mol/L.

The following diagram illustrates this experimental workflow.

Caption: Isothermal Shake-Flask Experimental Workflow.

Analytical Techniques for Concentration Measurement

The choice of analytical technique depends on the properties of the solute and the required sensitivity.

-

UV-Vis Spectroscopy: This is a rapid and accessible method.[7] this compound, with its aromatic ring, is expected to have a significant UV absorbance.[7] A calibration curve of absorbance versus known concentrations must be prepared first. The main limitation is potential interference from any UV-active impurities.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and sensitive technique. It separates the compound of interest from potential impurities before quantification, providing more accurate results. A validated HPLC method with a suitable column (e.g., C18) and mobile phase would be required, along with a calibration curve based on peak area.[7]

Data Presentation and Interpretation

For systematic study, solubility should be determined in a range of solvents with varying polarities. The results should be compiled into a clear, structured table.

Table 1: Template for Recording Experimental Solubility of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Nonpolar | n-Hexane | 0.1 | Experimental Data | Calculated Data | |

| Toluene | 2.4 | Experimental Data | Calculated Data | ||

| Polar Aprotic | Acetone | 5.1 | Experimental Data | Calculated Data | |

| Acetonitrile | 5.8 | Experimental Data | Calculated Data | ||

| DMSO | 7.2 | Experimental Data | Calculated Data | ||

| Polar Protic | Ethanol | 4.3 | Experimental Data | Calculated Data | |

| Methanol | 5.1 | Experimental Data | Calculated Data |

Interpreting the Results: The experimentally generated data should be analyzed in the context of the "like dissolves like" principle.[9] High solubility in acetone and acetonitrile would confirm the importance of the polar nitrile and acetoxy groups. Moderate solubility in ethanol would indicate that while hydrogen bonding is possible, the lack of a hydrogen bond donor on the this compound molecule limits its interaction compared to more accommodating polar aprotic solvents. Low solubility in hexane would highlight the dominance of the polar functional groups over the nonpolar benzene ring.

Conclusion

References

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Online forum post]. Retrieved from [Link]

-

Li, S., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Alfons, F., & Gisela, G. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. Retrieved from [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Kresge, C., et al. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Unknown. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylbenzonitrile. Retrieved from [Link]

- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]

- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

-

Kiper, R. A. (n.d.). benzonitrile. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Acetylbenzonitrile (CAS 6136-68-1). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Acetylphenoxy)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility comparison in acetonitrile. [Image]. Retrieved from [Link]

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures.

Sources

- 1. rheolution.com [rheolution.com]

- 2. benzonitrile [chemister.ru]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.ws [chem.ws]

Physical and chemical characteristics of 2-Acetoxybenzonitrile

An In-Depth Technical Guide to 2-Acetoxybenzonitrile

Abstract: This technical guide provides a comprehensive overview of this compound, a key organic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physical and chemical characteristics of the compound, its spectroscopic signature, a validated synthesis protocol, and its principal reactivity. The aim is to furnish scientists with the necessary technical knowledge for the effective handling, characterization, and application of this compound in a research and development setting.

Molecular Identity and Physicochemical Properties

This compound, also known by its synonyms 2-Cyanophenyl acetate or Acetic Acid 2-Cyanophenyl Ester, is a bifunctional organic molecule. It incorporates a nitrile group (-C≡N) and an acetate ester group (-OC(O)CH₃) on a benzene ring in an ortho configuration. This unique arrangement of electron-withdrawing and donating groups dictates its chemical behavior and utility as a synthetic building block.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | (2-cyanophenyl) acetate | [] |

| Synonyms | 2-Cyanophenyl acetate, Acetic Acid 2-Cyanophenyl Ester | [][2][3] |

| CAS Number | 5715-02-6 | [][2][4] |

| Molecular Formula | C₉H₇NO₂ | [][4] |

| Molecular Weight | 161.16 g/mol | [][4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Density | 1.14 g/cm³ (Predicted) | [] |

| InChI Key | XXLKCUTUGWSJJO-UHFFFAOYSA-N | [][6] |

| SMILES | C(#N)C1=CC=CC=C1OC(C)=O | [6] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in chemical synthesis. This compound can be unambiguously identified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this exact compound are available from commercial suppliers, the following sections detail the expected spectral characteristics based on fundamental principles and data from analogous structures.[6][7][8][9]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. For this compound, two distinct regions are of interest:

-

Aromatic Region (approx. 7.2 - 7.8 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution pattern, they will exhibit complex splitting (multiplets). The exact chemical shifts are influenced by the anisotropic effects of the nitrile group and the electronic effects of the acetoxy group.

-

Aliphatic Region (approx. 2.3 ppm): A sharp singlet corresponding to the three equivalent protons of the methyl group (CH₃) in the acetate moiety will be observed here. Its integration value of 3H is a key diagnostic feature.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key expected signals include:

-

Carbonyl Carbon (approx. 168-170 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (approx. 110-155 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the acetoxy group (C-O) will be the most downfield in this region, while the carbon bearing the nitrile group (C-CN) will also be clearly identifiable.

-

Nitrile Carbon (approx. 115-120 ppm): The carbon of the nitrile group typically appears in this range.

-

Methyl Carbon (approx. 20-22 ppm): The carbon of the acetate's methyl group will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. The IR spectrum of this compound will be dominated by the following characteristic absorption bands:

-

C≡N Stretch (approx. 2220-2240 cm⁻¹): A sharp, strong absorption band characteristic of the nitrile group.

-

C=O Stretch (approx. 1760-1770 cm⁻¹): A very strong absorption from the ester carbonyl group. This is often the most prominent peak in the spectrum.

-

C-O Stretch (approx. 1180-1220 cm⁻¹): A strong band corresponding to the C-O single bond of the ester.

-

Aromatic C=C Bending (approx. 1450-1600 cm⁻¹): Several sharp bands indicating the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an electron ionization (EI) experiment, the following would be expected:

-

Molecular Ion Peak (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A prominent fragment at m/z = 119 is anticipated, resulting from the loss of the acetyl group (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement or direct cleavage. This fragmentation is highly characteristic of phenyl acetates.

Synthesis and Chemical Reactivity

This compound is primarily valuable as a protected form of 2-hydroxybenzonitrile (2-cyanophenol), a versatile synthetic intermediate.

Synthetic Pathway: Acetylation of 2-Hydroxybenzonitrile

The most direct and efficient synthesis is the esterification of 2-hydroxybenzonitrile. This is typically achieved by reacting the phenolic hydroxyl group with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base catalyst (e.g., pyridine or triethylamine). The base serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the acidic byproduct (acetic acid or HCl).

Causality of Experimental Choice: Acetic anhydride is often preferred over acetyl chloride in a research setting due to its lower volatility, reduced corrosiveness, and the fact that the byproduct, acetic acid, is less aggressive than HCl. Pyridine is an excellent catalyst and solvent for this reaction, driving it to completion.

Caption: Key chemical transformations of this compound.

Experimental Protocols

Step-by-Step Synthesis of this compound

This protocol is designed as a self-validating system, where successful execution yields a product that can be confirmed using the spectroscopic methods outlined in Section 2.

-

Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzonitrile (5.0 g, 42.0 mmol).

-

Dissolution: Add anhydrous pyridine (25 mL) to the flask. Stir the mixture until the solid is completely dissolved.

-

Rationale: Pyridine acts as both the solvent and the base catalyst. Its use in excess ensures the reaction proceeds efficiently.

-

-

Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (4.5 mL, 47.8 mmol, 1.14 eq) dropwise over 10 minutes.

-

Rationale: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents unwanted side reactions. A slight excess of the acetylating agent ensures complete conversion of the starting material.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

Rationale: This step quenches any remaining acetic anhydride and precipitates the organic product, which has low water solubility.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Rationale: Ethyl acetate is a suitable solvent to efficiently extract the product from the aqueous phase. [10]7. Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).

-

Rationale: This washing sequence is critical for purification. The acid wash removes the basic catalyst, the bicarbonate wash removes the acidic byproduct, and the brine wash removes residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography or distillation if necessary to obtain a colorless to pale yellow liquid.

Analytical Workflow for Quality Control

Caption: Standard workflow for purification and characterization.

Safety and Handling

Based on GHS classification data for this compound, the compound presents several hazards. [5]All laboratory work should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Hazard Statements:

-

H302: Harmful if swallowed. [5] * H312: Harmful in contact with skin. [5] * H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5]* Precautionary Measures:

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. [11] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. [11]

-

References

-

SIELC Technologies. (2018). 2-Cyanophenyl acetate. Available at: [Link]

-

SCIEDCO Canada. (n.d.). CAS 5715-02-6 | this compound, 25 g. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763539, 2-Acetylbenzonitrile. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79791, 2-Cyanophenyl acetate. Available at: [Link]

Sources

- 2. 2-Cyanophenyl acetate | SIELC Technologies [sielc.com]

- 3. This compound | 5715-02-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CAS 5715-02-6 | 4637-1-W5 | MDL MFCD00017360 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 2-Cyanophenyl acetate | C9H7NO2 | CID 79791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(5715-02-6) IR Spectrum [chemicalbook.com]

- 7. 2-Methoxybenzonitrile(6609-56-9) IR Spectrum [chemicalbook.com]

- 8. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Methoxybenzonitrile(6609-56-9) 1H NMR spectrum [chemicalbook.com]

- 10. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Acetoxybenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxybenzonitrile, also known by its IUPAC name (2-cyanophenyl) acetate, is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis. Its structure, which incorporates a nitrile group and an acetate ester on a benzene ring, provides a unique combination of reactivity that makes it a target for researchers in medicinal chemistry and materials science. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, safety information, and its emerging applications, particularly in the realm of drug discovery and development.

Core Properties of this compound

A foundational understanding of a compound's properties is critical for its effective application in research and synthesis. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| IUPAC Name | (2-cyanophenyl) acetate | [1][2] |

| CAS Number | 5715-02-6 | [1][2] |

| Synonyms | 2-Cyanophenyl acetate, Acetic acid 2-cyanophenyl ester | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving the acetylation of a precursor containing a hydroxyl group or the introduction of the nitrile functionality to an acetate-bearing benzene ring. A common conceptual pathway involves the esterification of 2-cyanophenol.

Conceptual Synthesis Pathway: Acetylation of 2-Cyanophenol

A primary method for the synthesis of this compound is the acetylation of 2-hydroxybenzonitrile (2-cyanophenol). This reaction involves the treatment of 2-cyanophenol with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to facilitate the reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure for the synthesis of this compound via the acetylation of 2-cyanophenol.

Materials:

-

2-Hydroxybenzonitrile (2-cyanophenol)

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-hydroxybenzonitrile in a suitable solvent such as diethyl ether.

-

Add a stoichiometric excess of acetic anhydride to the solution.

-

Slowly add a base, such as pyridine, to the reaction mixture while stirring. The base acts as a catalyst and scavenges the acetic acid byproduct.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Development

Benzonitrile derivatives are recognized as important pharmacophores and versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).[][4] The nitrile group can act as a bioisostere for other functional groups and is a key feature in a variety of bioactive molecules.[5]

While specific, publicly documented applications of this compound in clinical drug candidates are limited, its structural motifs suggest its potential as a building block in medicinal chemistry.[5] The presence of both a nitrile and an ester group allows for a range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.[5]

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed to a phenol. These transformations open up avenues for further functionalization and the creation of compound libraries for biological screening.

Caption: General workflow for utilizing this compound in drug discovery.

Spectral Data

Spectral analysis is crucial for the characterization and confirmation of the synthesized compound.

-

Infrared (IR) Spectrum: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (C≡N) stretch, typically in the region of 2220-2260 cm⁻¹, and the ester carbonyl (C=O) stretch, around 1760-1770 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons and a characteristic singlet for the methyl protons of the acetate group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the nitrile carbon, the carbonyl carbon of the ester, the methyl carbon of the acetate, and the aromatic carbons.[2]

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Measures:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for diverse chemical transformations, making it an attractive building block for the creation of novel compounds. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

-

PubChem. 2-Cyanophenyl acetate. [Link]

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

-

PubChem. 3-Acetylbenzonitrile. [Link]

-

PubChem. 2-Acetylbenzonitrile. [Link]

- Google Patents.

-

Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

-

PubMed. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. [Link]

- Google Patents. Process for the preparation of 2-cyanophenylboronic acid and esters thereof.

-

Maksons Fine Chem Pvt. Ltd. 4-Acetyl Benzonitrile. [Link]

-

Organic Syntheses. 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE and 4-(4-METHOXYPHENYL)-2-PHENYLQUINOLINE. [Link]

- Google Patents.

-

NIST. 2-Acetylbenzoic acid. [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]

-

ResearchGate. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link]

Sources

- 1. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Cyanophenyl acetate | C9H7NO2 | CID 79791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mlunias.com [mlunias.com]

- 5. 4-Acetyl Benzonitrile Manufacturer in Ankleshwar, 4-Acetyl Benzonitrile Supplier [maksons.co.in]

- 6. This compound(5715-02-6) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to 2-Acetoxybenzonitrile: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxybenzonitrile, also known as 2-cyanophenyl acetate, is an organic compound that incorporates both a nitrile and an acetate ester functional group on a benzene ring. This unique combination of functionalities makes it a molecule of interest in organic synthesis and as a potential building block for more complex molecules, including those with pharmaceutical applications. This guide provides a comprehensive overview of this compound, delving into its historical context, synthesis methodologies, chemical properties, and potential applications in research and drug development.

I. Historical Context: The Dawn of Nitrile Chemistry

The story of this compound is intrinsically linked to the broader history of nitrile chemistry, which began in the late 18th and early 19th centuries. The first nitrile, the highly toxic gas hydrogen cyanide, was synthesized by C. W. Scheele in 1782.[1] This was followed by the preparation of pure hydrogen cyanide by J. L. Gay-Lussac in 1811.[1]

A pivotal moment in the history of organic chemistry, and by extension nitrile chemistry, was the work of Friedrich Wöhler and Justus von Liebig. In 1832, they synthesized benzonitrile, the nitrile of benzoic acid, though the yield was minimal.[1][2] This achievement was part of a larger body of work that challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.[3][4] Wöhler's synthesis of urea from inorganic precursors in 1828 is often cited as the beginning of modern organic chemistry.[3][4]

The 19th century saw the development of several key methods for nitrile synthesis that are still in use today. These include the dehydration of amides and the reaction of alkyl halides with cyanide salts (the Kolbe nitrile synthesis).[1][5] The Sandmeyer reaction, discovered in the late 19th century, provided a versatile method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[1]

II. Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the esterification of 2-hydroxybenzonitrile (salicylonitrile). This reaction involves the acylation of the phenolic hydroxyl group of 2-hydroxybenzonitrile.

Diagram of the Synthesis of this compound

Caption: Synthesis of this compound from 2-hydroxybenzonitrile.

Experimental Protocol: Esterification of 2-Hydroxybenzonitrile

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

2-Hydroxybenzonitrile

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst, e.g., triethylamine)

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-hydroxybenzonitrile in a suitable anhydrous organic solvent such as diethyl ether or dichloromethane.

-

Add a slight excess of acetic anhydride to the solution.

-

Slowly add a catalytic amount of pyridine to the reaction mixture while stirring.

-

The reaction is typically exothermic. The mixture can be stirred at room temperature or gently heated under reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of acetic anhydride.

-

Base Catalyst: Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride and also serves to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Aqueous Workup: The washing steps with sodium bicarbonate and water are essential to remove unreacted starting materials, catalyst, and byproducts, leading to a purer product.

III. Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid at room temperature. Its structure and properties can be confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 5715-02-6[6][7] |

Analytical Characterization:

-